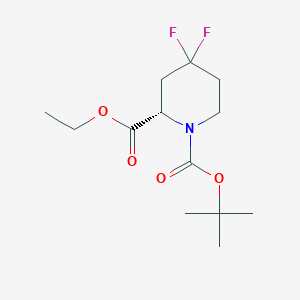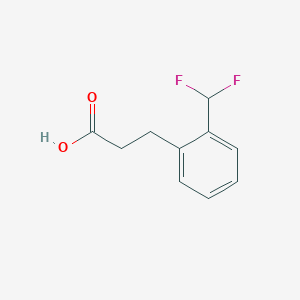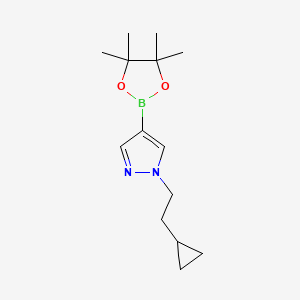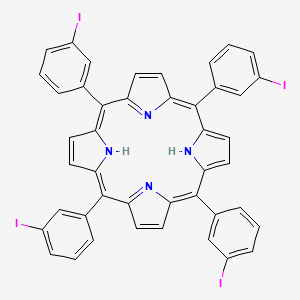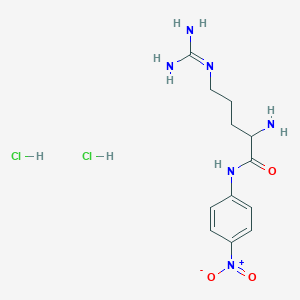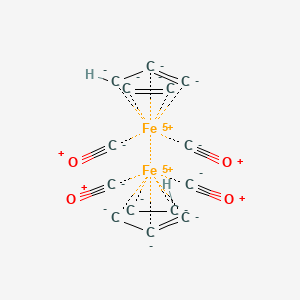
Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron is a complex organometallic compound with the molecular formula C14H10Fe2O4. It is known for its unique structure, which includes two iron atoms coordinated with cyclopentadienyl and carbonyl ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron can be synthesized through the reaction of cyclopentadienyliron dicarbonyl dimer with carbon monoxide under specific conditions. The reaction typically involves the use of iron pentacarbonyl as a starting material, which reacts with cyclopentadiene in the presence of a suitable catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes rigorous control of reaction conditions such as temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different iron oxides.
Reduction: It can be reduced to form lower oxidation state iron complexes.
Substitution: Ligands in the compound can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iron oxides, while substitution reactions can produce a variety of organometallic complexes with different ligands .
Scientific Research Applications
Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Studied for its potential use in bioinorganic chemistry and as a model for iron-containing enzymes.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Mechanism of Action
The mechanism of action of Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron involves its ability to coordinate with various substrates through its iron centers. The compound can facilitate electron transfer processes, making it an effective catalyst in many reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with substrates through its carbonyl and cyclopentadienyl ligands .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: A similar compound with two iron atoms coordinated with cyclopentadienyl and carbonyl ligands.
Iron pentacarbonyl: Another iron-carbonyl complex with different coordination geometry.
Ferrocene: An organometallic compound with two cyclopentadienyl rings coordinated to a central iron atom.
Uniqueness
Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron is unique due to its specific coordination environment and the presence of both cyclopentadienyl and carbonyl ligands. This unique structure imparts distinct reactivity and catalytic properties, making it valuable in various applications .
Properties
Molecular Formula |
C14H2Fe2O4 |
|---|---|
Molecular Weight |
345.85 g/mol |
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;iron(5+) |
InChI |
InChI=1S/2C5H.4CO.2Fe/c2*1-2-4-5-3-1;4*1-2;;/h2*1H;;;;;;/q2*-5;;;;;2*+5 |
InChI Key |
WMZQXBYBVFINBE-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+5].[Fe+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B13649606.png)
![(S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13649616.png)
![1-[(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13649622.png)
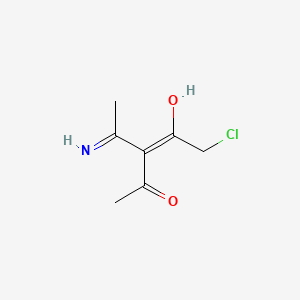
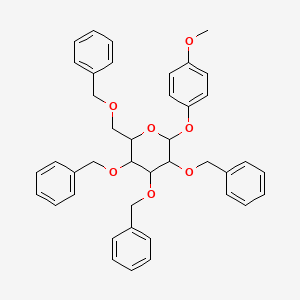
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid](/img/structure/B13649634.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13649635.png)
